
S-Phenyl-d5-mercapturic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Phenyl-d5-mercapturic Acid: is a deuterated analog of S-phenyl-mercapturic acid. It is a stable isotope-labeled compound, often used in scientific research for tracing and quantification purposes. The molecular formula of this compound is C11H8D5NO3S, and it has a molecular weight of 244.32 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl-d5-mercapturic Acid typically involves the incorporation of deuterium into the phenyl ring of S-phenyl-mercapturic acid. This can be achieved through various deuteration techniques, which replace hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium and the purification of the final product. The compound is then subjected to rigorous quality control measures to ensure its purity and isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions: S-Phenyl-d5-mercapturic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The phenyl ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
S-Phenyl-d5-mercapturic Acid is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of sulfur-containing compounds.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and excretion.
Industry: Applied in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of S-Phenyl-d5-mercapturic Acid involves its incorporation into biological systems where it acts as a tracer. The deuterium labeling allows for precise tracking of the compound through various metabolic pathways. This helps in understanding the pharmacokinetics and metabolic fate of sulfur-containing compounds. The molecular targets and pathways involved include enzymes responsible for sulfur metabolism and detoxification .
Vergleich Mit ähnlichen Verbindungen
S-Phenyl-mercapturic Acid: The non-deuterated analog.
S-Benzyl-mercapturic Acid: Another sulfur-containing mercapturic acid derivative.
S-Methyl-mercapturic Acid: A methylated analog of mercapturic acid
Uniqueness: S-Phenyl-d5-mercapturic Acid is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in scientific studies. This makes it particularly valuable in research applications where accurate tracing and measurement are crucial .
Eigenschaften
CAS-Nummer |
1331906-27-4 |
|---|---|
Molekularformel |
C11H13NO3S |
Molekulargewicht |
244.32 |
IUPAC-Name |
(2S)-2-acetamido-3-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m1/s1/i2D,3D,4D,5D,6D |
InChI-Schlüssel |
CICOZWHZVMOPJS-WYDCHYGLSA-N |
SMILES |
CC(=O)NC(CSC1=CC=CC=C1)C(=O)O |
Synonyme |
N-Acetyl-S-phenyl-d5-L-cysteine; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


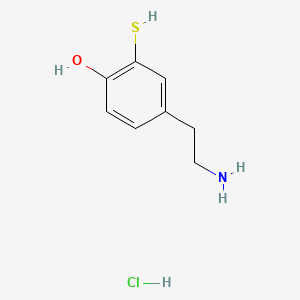

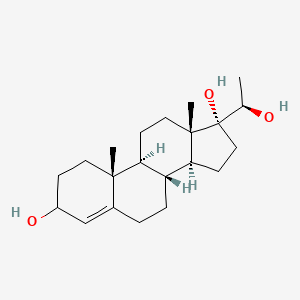


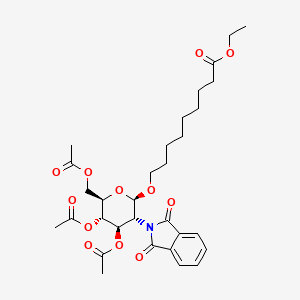

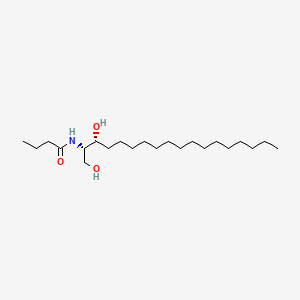
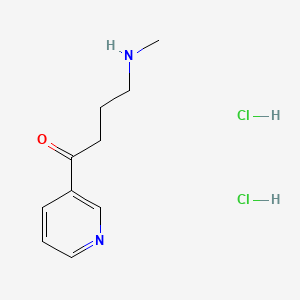
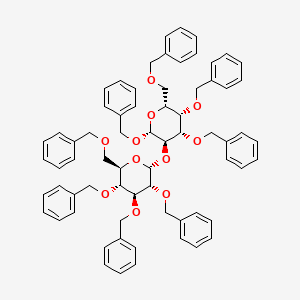
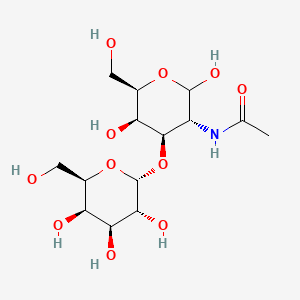
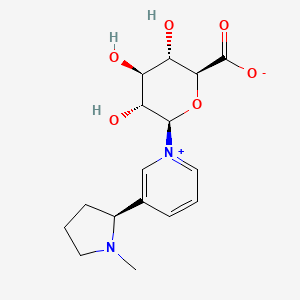
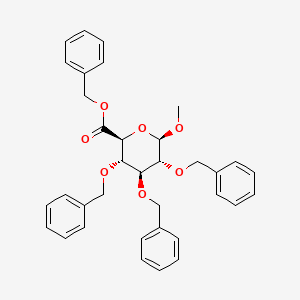
![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6 -biotinamidocaproyl)-L-lysinyl]ethyl 2-Carboxyethyl Disulfide](/img/structure/B561716.png)
